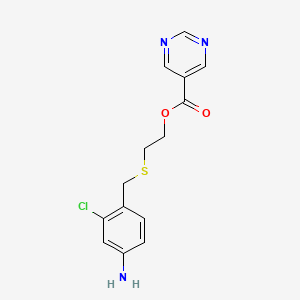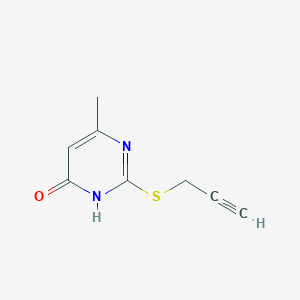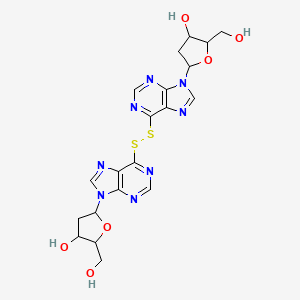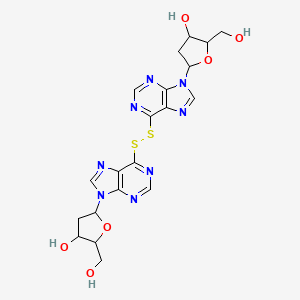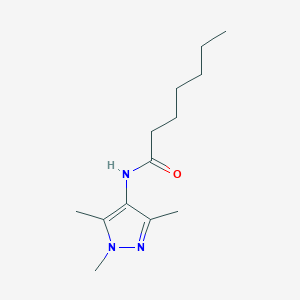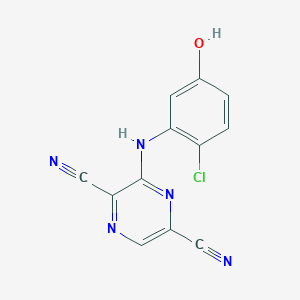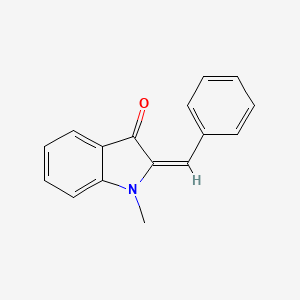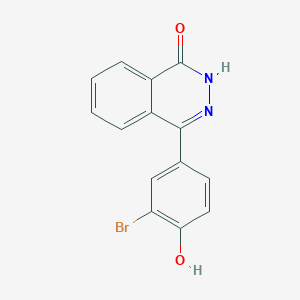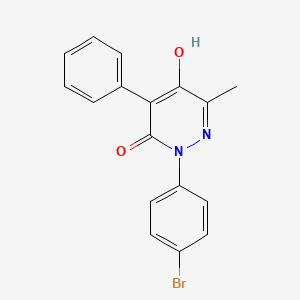![molecular formula C21H23ClN2O B12915455 {4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol CAS No. 925218-05-9](/img/structure/B12915455.png)
{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol is a complex organic compound that features an indole group, a chlorophenyl group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol typically involves multi-step organic reactions. One common route might include:
Formation of the Indole Derivative: Starting with an indole precursor, the indole group can be functionalized through various reactions such as halogenation or alkylation.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole derivative and the piperidine ring can be coupled using reagents like Grignard reagents or organolithium compounds.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce new functional groups to the indole or chlorophenyl rings.
科学的研究の応用
Chemistry
In chemistry, (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe or ligand in various assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties might make it valuable in the production of high-value products.
作用機序
The mechanism of action of (1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Receptor Binding: The compound might bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
- **(1H-Indol-3-yl)methylamine
- **4-(2-Chlorophenyl)piperidine
- **(1H-Indol-3-yl)methanol
Uniqueness
(1-((1H-Indol-3-yl)methyl)-4-(2-chlorophenyl)piperidin-4-yl)methanol is unique due to its combination of an indole group, a chlorophenyl group, and a piperidine ring. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
925218-05-9 |
|---|---|
分子式 |
C21H23ClN2O |
分子量 |
354.9 g/mol |
IUPAC名 |
[4-(2-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C21H23ClN2O/c22-19-7-3-2-6-18(19)21(15-25)9-11-24(12-10-21)14-16-13-23-20-8-4-1-5-17(16)20/h1-8,13,23,25H,9-12,14-15H2 |
InChIキー |
LJDFPVHTJIYBHO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(CO)C2=CC=CC=C2Cl)CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12915376.png)

